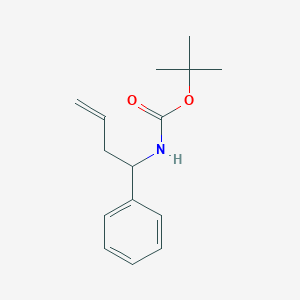

N-Boc-(+/-)-1-phenylbut-3-en-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Boc-(+/-)-1-phenylbut-3-en-1-amine: is a compound that belongs to the class of Boc-protected amines. The Boc (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to its structural features, which include a phenyl group and a butenyl chain, making it a versatile intermediate in various synthetic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-1-phenylbut-3-en-1-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction can be carried out under various conditions:

Aqueous Conditions: The amine is reacted with Boc2O in the presence of a base such as sodium hydroxide (NaOH) in water.

Anhydrous Conditions: The reaction can also be performed in anhydrous solvents like tetrahydrofuran (THF) with bases such as triethylamine (Et3N).

Catalyst-Free Conditions: Some methods utilize catalyst-free conditions, where the amine and Boc2O are simply mixed and stirred at room temperature.

Industrial Production Methods

Industrial production of this compound often employs scalable and sustainable methods. For instance, the use of deep eutectic solvents (DES) as reaction media has been explored to enhance the efficiency and environmental friendliness of the process .

Analyse Des Réactions Chimiques

Types of Reactions

N-Boc-(+/-)-1-phenylbut-3-en-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides (R-X) or acyl chlorides (RCOCl).

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3

Reduction: H2/Pd, NaBH4, LiAlH4

Substitution: R-X, RCOCl, SOCl2

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Applications De Recherche Scientifique

N-Boc-(+/-)-1-phenylbut-3-en-1-amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N-Boc-(+/-)-1-phenylbut-3-en-1-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Boc-piperazine

- N-Boc-3-piperidone

- N-Cbz-protected amines

Uniqueness

N-Boc-(+/-)-1-phenylbut-3-en-1-amine is unique due to its structural features, which include a phenyl group and a butenyl chain. This makes it a versatile intermediate in synthetic pathways, offering distinct reactivity compared to other Boc-protected amines .

Activité Biologique

N-Boc-(+/-)-1-phenylbut-3-en-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility. The general structure can be represented as follows:

The biological activity of this compound has been attributed to its interactions with various biological targets, including enzymes and receptors. Notably, its role as a covalent inhibitor has been demonstrated in several studies:

- Covalent Inhibition : The compound acts as an irreversible inhibitor of specific proteases, which are crucial for viral replication. For instance, it has shown significant inhibition of the nsP2 enzyme in chikungunya virus (CHIKV) with an IC50 value of 60 nM and an EC50 value of 40 nM in cellular assays .

- Receptor Modulation : Research indicates that the compound may modulate estrogen receptors, contributing to its potential use in hormone-related therapies .

Structure-Activity Relationships (SAR)

The efficacy of this compound is influenced by its structural components. Key findings from SAR studies include:

- Substituents : Variations in the phenyl group or the alkene configuration significantly affect the compound's binding affinity and selectivity towards target enzymes.

| Compound Variant | Binding Affinity (IC50) | Comments |

|---|---|---|

| N-Boc-(+)-variant | 50 nM | Higher selectivity for target protease |

| N-Boc-(-)-variant | 70 nM | Broader activity spectrum |

Case Studies

Several studies have explored the biological activity of this compound:

- Antiviral Activity : A study demonstrated that this compound effectively inhibits CHIKV replication in human fibroblast cells, highlighting its potential as an antiviral agent .

- Cancer Therapeutics : In a separate investigation, this compound was evaluated for its ability to degrade estrogen receptors in breast cancer cell lines, showing promise for targeted cancer therapies .

Propriétés

IUPAC Name |

tert-butyl N-(1-phenylbut-3-enyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-5-9-13(12-10-7-6-8-11-12)16-14(17)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXZARIDOWOPFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.